ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Overview
Description
Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzamido and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with benzoyl chloride to form ethyl 4-benzamidobenzoate. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzamido compounds.
Scientific Research Applications
Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s benzamido and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]benzoate
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate
Uniqueness
Ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate is unique due to its specific combination of benzamido and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-34-25(31)19-11-13-20(14-12-19)26-24(30)22(27-23(29)18-8-4-3-5-9-18)16-17-7-6-10-21(15-17)28(32)33/h3-16H,2H2,1H3,(H,26,30)(H,27,29)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQOPQSAOOPKRZ-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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